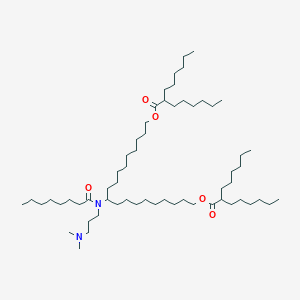
10-(N-(3-(Dimethylamino)propyl)octanamido)nonadecane-1,19-diyl bis(2-hexyloctanoate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-(N-(3-(Dimethylamino)propyl)octanamido)nonadecane-1,19-diyl bis(2-hexyloctanoate) is a complex organic compound known for its applications in the field of lipid-based drug delivery systems. This compound is often used in the formulation of lipid nanoparticles (LNPs) for the delivery of mRNA and siRNA in vivo .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 10-(N-(3-(Dimethylamino)propyl)octanamido)nonadecane-1,19-diyl bis(2-hexyloctanoate) involves multiple steps, starting with the preparation of the core nonadecanedioic acidThe final step involves esterification with 2-hexyloctanoate .
Industrial Production Methods
Industrial production of this compound typically involves large-scale organic synthesis techniques. The process includes the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is often produced in liquid form and stored at low temperatures to maintain its stability .
Análisis De Reacciones Químicas
Types of Reactions
10-(N-(3-(Dimethylamino)propyl)octanamido)nonadecane-1,19-diyl bis(2-hexyloctanoate) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of carboxylic acids, while reduction may yield alcohols .
Aplicaciones Científicas De Investigación
10-(N-(3-(Dimethylamino)propyl)octanamido)nonadecane-1,19-diyl bis(2-hexyloctanoate) has several scientific research applications:
Chemistry: Used in the study of lipid-based drug delivery systems.
Biology: Employed in the delivery of genetic material such as mRNA and siRNA.
Medicine: Utilized in the development of vaccines and gene therapy.
Industry: Applied in the formulation of various pharmaceutical products
Mecanismo De Acción
The compound functions as an ionizable cationic lipid, which means it can carry a positive charge under certain conditions. This property allows it to form stable complexes with negatively charged molecules like mRNA and siRNA. These complexes can then be encapsulated in lipid nanoparticles, which facilitate the delivery of the genetic material into cells. The activation of the innate immune response and the subsequent biological effects are mediated through the interaction with specific molecular targets and pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 1,19-Bis(2-butyloctyl) 10-[3-(dimethylamino)propylamino]nonadecanedioate
- Nonadecanedioic acid, 10-[3-(dimethylamino)propylamino]-, 1,19-bis(2-butyloctyl) ester
Uniqueness
Compared to similar compounds, 10-(N-(3-(Dimethylamino)propyl)octanamido)nonadecane-1,19-diyl bis(2-hexyloctanoate) offers unique advantages in terms of its ionizable cationic properties, which enhance its ability to form stable complexes with genetic material. This makes it particularly effective in the delivery of mRNA and siRNA for therapeutic applications .
Propiedades
Fórmula molecular |
C60H118N2O5 |
|---|---|
Peso molecular |
947.6 g/mol |
Nombre IUPAC |
[10-[3-(dimethylamino)propyl-octanoylamino]-19-(2-hexyloctanoyloxy)nonadecyl] 2-hexyloctanoate |
InChI |
InChI=1S/C60H118N2O5/c1-8-13-18-29-40-50-58(63)62(52-43-51-61(6)7)57(48-38-30-25-23-27-32-41-53-66-59(64)55(44-34-19-14-9-2)45-35-20-15-10-3)49-39-31-26-24-28-33-42-54-67-60(65)56(46-36-21-16-11-4)47-37-22-17-12-5/h55-57H,8-54H2,1-7H3 |
Clave InChI |
BYKJGCADQDXAOU-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC(=O)N(CCCN(C)C)C(CCCCCCCCCOC(=O)C(CCCCCC)CCCCCC)CCCCCCCCCOC(=O)C(CCCCCC)CCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


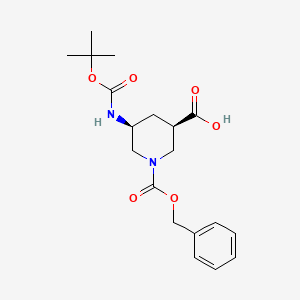
![3-(9-Methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)-3-oxopropanenitrile](/img/structure/B13350811.png)
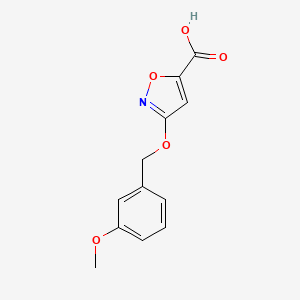
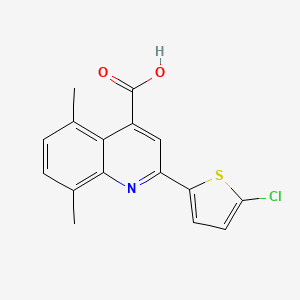

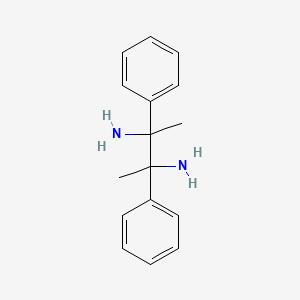
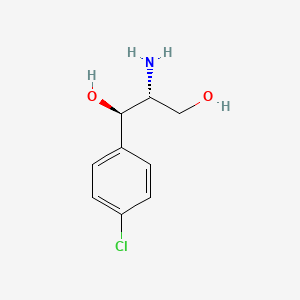
![2-[(4-Hydroxy-6-methylpyridin-3-yl)oxy]-1-[4-(methylsulfonyl)piperazin-1-yl]ethanone](/img/structure/B13350860.png)

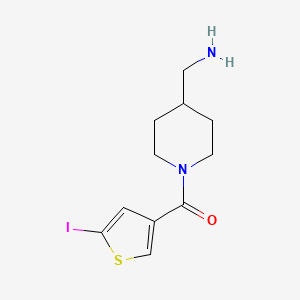
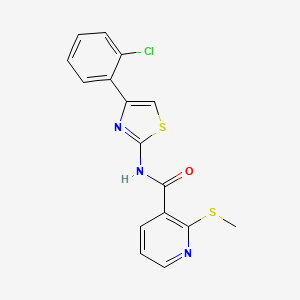
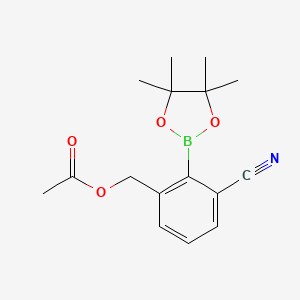
![2-chloro-N-[(2-methoxyphenyl)methyl]pyridine-3-carboxamide](/img/structure/B13350901.png)
![6-[(4-Methoxyphenoxy)methyl]-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13350905.png)
